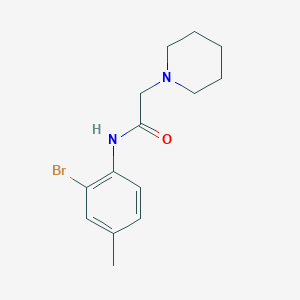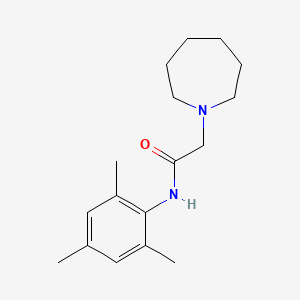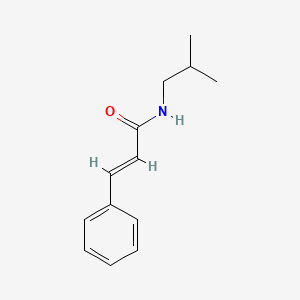
6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Allopurinol, which is a xanthine oxidase inhibitor and is used in the treatment of gout and hyperuricemia.
Mécanisme D'action
The mechanism of action of 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is primarily through the inhibition of xanthine oxidase, which is an enzyme responsible for the production of uric acid. By inhibiting this enzyme, the compound reduces the levels of uric acid in the body, which can lead to the prevention of gout and hyperuricemia.
Biochemical and Physiological Effects:
6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which can lead to the prevention of various diseases. This compound has also been shown to have a positive effect on the cardiovascular system, by reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone in lab experiments is its ability to inhibit xanthine oxidase, which makes it a valuable tool for studying the effects of uric acid on various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone. One of the main areas of research is the development of new drugs based on this compound, which can be used in the treatment of various diseases. Another area of research is the study of the effects of this compound on the immune system, which can lead to the development of new immunomodulatory drugs. Additionally, the study of the potential side effects of this compound can help in the development of safer drugs.
Méthodes De Synthèse
The synthesis of 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methylbenzaldehyde with thiourea and malonic acid in the presence of a catalyst. This reaction results in the formation of 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone.
Applications De Recherche Scientifique
6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
6-hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-9(6-4-7)14-11(16)8(2)10(15)13-12(14)17/h3-6,16H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXOXVIQZGWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)
